6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a key intermediate in the synthesis of Palbociclib []. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , , , , , , , , , ]. CDK4/6 are involved in regulating the cell cycle, and their dysregulation is implicated in various cancers [, ].
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a methylsulfinyl group attached to a pyrimidine core. Its molecular formula is with a molecular weight of 370.26 g/mol. The compound has gained attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents like Palbociclib, which inhibits cyclin-dependent kinases 4 and 6 (CDK4/6) involved in cell cycle regulation .
This compound can be sourced from various chemical suppliers and databases such as PubChem and ChemSpider, where detailed chemical data and synthesis methods are documented . The CAS Number for this compound is 571188-81-3, which facilitates its identification across chemical literature and databases.
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is classified as a heterocyclic compound due to its unique ring structure that includes nitrogen atoms. It falls under the category of pyrido[2,3-d]pyrimidines, which are known for their biological activity and utility in pharmaceutical applications.
The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step synthetic routes starting from simpler organic compounds. A common approach begins with thiouracil as a precursor, incorporating various reactions such as:
This synthetic route has been optimized for higher yields and cleaner reaction conditions using readily available starting materials .
The molecular structure of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one features:
The arrangement of these substituents contributes to the compound's unique chemical properties and biological activity.
As an intermediate in the synthesis of Palbociclib, 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes several significant reactions:
The specific conditions (temperature, solvent) and reagents used in these reactions are crucial for optimizing yield and selectivity towards desired products.
While 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one itself does not exhibit direct biological activity, its derivative Palbociclib functions by inhibiting CDK4/6. This inhibition prevents phosphorylation of retinoblastoma protein, leading to cell cycle arrest and reduced proliferation of cancer cells .
Research indicates that compounds like Palbociclib show significant efficacy against various cancers by targeting specific cell cycle regulators. This mechanism highlights the importance of intermediates like 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one in drug development.
The physical properties include:
Key chemical properties include:
Relevant data on melting point or boiling point may vary based on purity but should be referenced from specific supplier data sheets or experimental results .
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one serves primarily as an intermediate in pharmaceutical synthesis. Its role in developing selective CDK inhibitors positions it as a valuable compound in cancer research and treatment development. Additionally, it may find applications in synthesizing other biologically active molecules due to its unique structural features that allow for further modifications.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3